2,3-Dihydro-1,4-benzodioxine-6-carbonyl chloride

Descripción

Chemical Identity and Structural Features

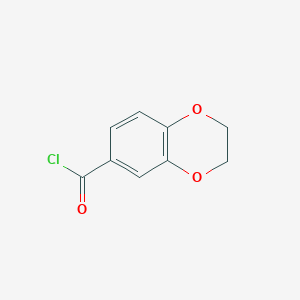

This compound possesses a distinctive molecular architecture that fundamentally combines the structural elements of benzodioxane heterocycles with acyl chloride functionality. The compound features a planar six-carbon aromatic benzene ring fused with a non-planar six-membered 1,4-dioxa-alicycle, creating the characteristic benzodioxane scaffold. This bicyclic system is further functionalized with a carbonyl chloride group at the 6-position, which significantly enhances the compound's reactivity profile compared to unsubstituted benzodioxane derivatives.

The molecular structure exhibits several key features that distinguish it within the benzodioxane family. The dioxane ring adopts a chair conformation similar to cyclohexane, with the two oxygen atoms positioned at the 1,4-positions relative to each other. The fusion of this saturated heterocycle with the aromatic benzene ring creates a rigid bicyclic framework that provides specific spatial orientation and electronic properties. The carbonyl chloride substituent at the 6-position introduces a highly electrophilic center that serves as a reactive site for nucleophilic substitution reactions.

Spectroscopic characterization of this compound reveals distinctive features that confirm its structural identity. Nuclear magnetic resonance spectroscopy shows characteristic aromatic proton signals and aliphatic proton resonances corresponding to the dioxane ring system. Infrared spectroscopy demonstrates the presence of the carbonyl chloride functionality through characteristic absorption bands around 1770 cm⁻¹ for the carbon-oxygen stretch. Mass spectrometry provides molecular ion confirmation with theoretical mass-to-charge ratios corresponding to the molecular formula C9H7ClO3.

The compound's structural features enable specific interactions with amino acid residues of enzymes and protein receptors, a characteristic that has made benzodioxane scaffolds attractive in medicinal chemistry applications. The combination of the rigid bicyclic framework with the reactive carbonyl chloride functionality provides multiple opportunities for chemical modification and derivatization, expanding the potential for synthetic applications and biological activity studies.

Historical Development in Heterocyclic Chemistry

The historical development of benzodioxane chemistry traces back to the late 1800s when the parent 1,4-benzodioxane structure was first synthesized. The early preparation methods were subsequently improved during the first half of the twentieth century, establishing the foundation for modern benzodioxane chemistry. The synthesis of 1,4-benzodioxane was first accomplished by Vorlander using pyrocatechol and ethylene bromide in the presence of sodium methoxide or potassium hydroxide.

The evolution of benzodioxane chemistry gained significant momentum in the latter half of the twentieth century as researchers recognized the versatile nature of this heterocyclic scaffold. The development of synthetic methodologies for functionalized benzodioxanes, including carbonyl chloride derivatives, emerged from the growing understanding of heterocyclic chemistry principles and the need for reactive intermediates in organic synthesis. The introduction of carbonyl chloride functionality to the benzodioxane framework represented a significant advancement in creating more reactive derivatives suitable for complex synthetic transformations.

Modern synthetic approaches to benzodioxane derivatives have incorporated advanced methodologies including regiocontrolled synthesis techniques. Research has demonstrated that regiocontrolled synthesis of substituted 1,4-benzodioxane derivatives can be achieved using substituted salicylaldehyde as starting materials, with subsequent alkylation and oxidation steps leading to the desired products. These methodological developments have enabled the preparation of specifically substituted benzodioxane derivatives, including those bearing carbonyl chloride functionality.

The systematic study of benzodioxane chemistry has revealed important structure-activity relationships that guide the design of new derivatives. The presence of electron-donating groups has been shown to influence the reactivity and stability of the benzodioxane ring system, while the introduction of electrophilic substituents like carbonyl chloride creates opportunities for further chemical elaboration. This understanding has contributed to the rational design of benzodioxane derivatives with specific chemical and biological properties.

Position in Benzodioxane Derivative Taxonomy

This compound occupies a specific position within the broader taxonomy of benzodioxane derivatives, classified as a member of the heterocyclic carbon compounds containing oxygen heteroatoms within the ring structure. The benzodioxane family encompasses multiple structural isomers, with three primary forms distinguished by the relative positions of the oxygen atoms in the dioxane ring: 1,2-benzodioxane, 1,3-benzodioxane, and 1,4-benzodioxane.

Within the 1,4-benzodioxane subfamily, derivatives are further classified based on their substitution patterns and functional groups. The compound under study belongs to the category of 6-substituted 1,4-benzodioxanes, specifically those bearing acyl chloride functionality. This classification is significant because substitution patterns significantly influence both chemical reactivity and biological activity profiles. The 6-position substitution is particularly notable as it places the functional group in direct conjugation with the aromatic ring system, enhancing electronic communication between the substituent and the core benzodioxane structure.

The carbonyl chloride functionality places this compound within the broader category of acyl chlorides, which are characterized by their high reactivity toward nucleophiles. This dual classification as both a benzodioxane derivative and an acyl chloride creates unique synthetic opportunities and distinguishes it from other benzodioxane derivatives that typically bear less reactive substituents such as alkyl, aryl, or simple heteroatom-containing groups.

Comparative analysis with related benzodioxane derivatives reveals distinct structural and reactivity differences. For example, 2,3-dihydro-1,4-benzodioxine-6-carboxylic acid represents the corresponding carboxylic acid derivative, which exhibits significantly different reactivity patterns due to the presence of the carboxyl group rather than the acyl chloride. Similarly, other 6-substituted derivatives such as 2,3-dihydro-1,4-benzodioxine-6-carboxaldehyde demonstrate different chemical behavior despite sharing the same core benzodioxane scaffold.

The taxonomic position of this compound is further defined by its synthetic accessibility and utility as a chemical intermediate. Unlike many benzodioxane derivatives that represent final target compounds for biological evaluation, this compound primarily serves as a reactive intermediate for the synthesis of more complex benzodioxane derivatives. This functional role distinguishes it from other members of the benzodioxane family and highlights its importance in synthetic methodology rather than direct application.

| Derivative Category | Functional Group | Reactivity Profile | Primary Applications |

|---|---|---|---|

| 6-Carbonyl chloride | -COCl | High electrophilicity | Synthetic intermediate |

| 6-Carboxylic acid | -COOH | Moderate reactivity | Direct biological evaluation |

| 6-Carboxaldehyde | -CHO | Moderate electrophilicity | Synthetic intermediate |

| 6-Amino | -NH2 | Nucleophilic | Biological evaluation |

| 6-Methoxy | -OCH3 | Low reactivity | Direct application |

The systematic classification of benzodioxane derivatives based on substitution patterns and functional groups provides a framework for understanding structure-activity relationships and predicting chemical behavior. Within this taxonomy, this compound represents a unique combination of structural features that positions it as a valuable synthetic intermediate with distinct chemical properties and applications in heterocyclic chemistry.

Propiedades

IUPAC Name |

2,3-dihydro-1,4-benzodioxine-6-carbonyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7ClO3/c10-9(11)6-1-2-7-8(5-6)13-4-3-12-7/h1-2,5H,3-4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QECXDXFCJKMZLA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC2=C(O1)C=CC(=C2)C(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7ClO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80379862 | |

| Record name | 2,3-dihydro-1,4-benzodioxine-6-carbonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80379862 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

198.60 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6761-70-2 | |

| Record name | 2,3-dihydro-1,4-benzodioxine-6-carbonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80379862 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 2,3-Dihydro-1,4-benzodioxine-6-carbonyl chloride typically involves the chlorination of 2,3-dihydro-1,4-benzodioxine-6-carboxylic acid. The reaction is usually carried out using thionyl chloride (SOCl2) or oxalyl chloride ((COCl)2) as chlorinating agents. The process involves refluxing the carboxylic acid with the chlorinating agent in an inert solvent such as dichloromethane or chloroform. The reaction conditions often include:

Temperature: Reflux conditions (typically around 60-80°C)

Solvent: Dichloromethane or chloroform

Duration: Several hours until the reaction is complete

Industrial Production Methods

In an industrial setting, the production of this compound follows similar principles but on a larger scale. The process involves:

Bulk Reactors: Large-scale reactors equipped with reflux condensers

Continuous Flow Systems: For more efficient and controlled chlorination

Purification: Typically involves distillation or recrystallization to obtain the pure product

Análisis De Reacciones Químicas

Types of Reactions

2,3-Dihydro-1,4-benzodioxine-6-carbonyl chloride undergoes several types of chemical reactions, including:

Nucleophilic Substitution: The carbonyl chloride group is highly reactive towards nucleophiles, leading to the formation of various derivatives.

Hydrolysis: Reacts with water to form 2,3-dihydro-1,4-benzodioxine-6-carboxylic acid.

Aminolysis: Reacts with amines to form amides.

Common Reagents and Conditions

Nucleophiles: Alcohols, amines, and thiols

Solvents: Dichloromethane, chloroform, or acetonitrile

Catalysts: Sometimes catalysts like pyridine are used to facilitate the reaction

Major Products

Esters: Formed by reaction with alcohols

Amides: Formed by reaction with amines

Acids: Formed by hydrolysis

Aplicaciones Científicas De Investigación

Chemical Synthesis Applications

2,3-Dihydro-1,4-benzodioxine-6-carbonyl chloride serves as a versatile building block for the synthesis of more complex organic molecules. Its derivatives have been explored for their potential in medicinal chemistry, particularly as precursors for anti-inflammatory drugs and other therapeutic agents due to their structural similarities to known bioactive compounds.

Synthetic Pathways

The preparation methods for this compound typically involve multi-step synthesis processes. For instance, one method involves the condensation of 3,4-dihydroxybenzaldehyde with dibromoethane under alkaline conditions to yield intermediates that can be further oxidized to obtain the desired carbonyl chloride .

| Synthetic Method | Key Steps | Yield |

|---|---|---|

| Condensation Reaction | Combine 3,4-dihydroxybenzaldehyde with dibromoethane | ~90% |

| Oxidation Reaction | Use potassium permanganate to oxidize intermediates | High yield |

Medicinal Chemistry Applications

The medicinal chemistry applications of this compound are promising. Research indicates that its derivatives can serve as potential therapeutic agents due to their ability to modulate biological pathways.

Anti-inflammatory Properties

Studies have shown that compounds derived from this compound exhibit anti-inflammatory activity. This is attributed to their structural characteristics that allow them to interact with biological targets effectively.

Target Engagement in Cellular Studies

Recent investigations have demonstrated that derivatives of this compound can engage specific protein targets within cells. For example, a study highlighted the engagement of pirin proteins by a derivative of this compound, leading to significant cellular effects such as the depletion of pirin expression in ovarian cancer cells .

Case Study: Synthesis of Anti-inflammatory Agents

A series of experiments were conducted to synthesize derivatives of this compound aimed at developing new anti-inflammatory drugs. The synthetic route involved multiple steps including oxidation and amide coupling reactions. The resulting compounds were evaluated for their biological activity in vitro.

| Compound | Synthesis Steps | Biological Activity |

|---|---|---|

| Compound A | Condensation + Oxidation + Amide Coupling | Significant reduction in inflammation markers |

| Compound B | Similar pathway as Compound A | Moderate activity observed |

Case Study: Targeting Pirin Proteins

In a cellular context, a derivative was tested for its ability to deplete pirin proteins in cancer cells. The study demonstrated a concentration-dependent effect on protein levels, confirming its potential as a chemical probe in biological research .

Mecanismo De Acción

The mechanism of action of 2,3-Dihydro-1,4-benzodioxine-6-carbonyl chloride primarily involves its reactive carbonyl chloride group. This group can undergo nucleophilic attack, leading to the formation of various derivatives. The molecular targets and pathways involved depend on the specific reactions and applications, such as the formation of amides or esters in organic synthesis.

Comparación Con Compuestos Similares

Chemical Identity :

- IUPAC Name : 2,3-Dihydro-1,4-benzodioxine-6-carbonyl chloride

- Molecular Formula : C₉H₇ClO₃

- Molecular Weight : 198.602 g/mol

- CAS Number : 6761-70-2 .

Structural Features :

This compound features a 1,4-benzodioxine ring (a fused benzene and dioxane ring) with a reactive carbonyl chloride (-COCl) group at the 6-position. The acyl chloride moiety makes it a versatile electrophile for synthesizing amides, esters, and other derivatives .

Applications :

Primarily used as an intermediate in pharmaceutical and agrochemical synthesis. For example, it is employed in developing antimicrobial and anti-diabetic agents .

Comparison with Structurally Similar Compounds

Sulfonamide Derivatives

Example Compounds :

- N-(2,3-Dihydro-1,4-benzodioxin-6-yl)-4-methylbenzenesulfonamide (CAS: Not specified)

- N-(2,3-Dihydro-1,4-benzodioxin-6-yl)-4-chlorobenzenesulfonamide (CAS: Not specified)

Key Differences :

Benzodithiazine Derivatives

Example Compound :

- Methyl 6-chloro-3-[2-(2,4-dihydroxybenzylidene)-1-methylhydrazino]-1,1-dioxo-1,4,2-benzodithiazine-7-carboxylate (CAS: Not specified)

Key Differences :

Other Acyl Chlorides

Example Compounds :

- 2,3-Dihydro-1,4-benzodioxine-2-carbonyl chloride (CAS: 3663-81-8)

- 2-(2,3-Dihydro-1,4-benzodioxin-6-yl)acetyl chloride (CAS: Not specified)

Key Differences :

- Positional isomerism affects reactivity and application scope. The 6-position derivative is more widely utilized in drug synthesis due to better accessibility .

Research Findings and Data Tables

Table 1: Comparative Bioactivity of Selected Compounds

| Compound | Activity | IC₅₀ or MIC | Reference |

|---|---|---|---|

| This compound | Intermediate for anti-diabetic agents | N/A | |

| N-(2,3-Dihydro-1,4-benzodioxin-6-yl)-4-chlorobenzenesulfonamide | Antibacterial | MIC: 25 μg/mL (vs. E. coli) | |

| Methyl 6-chloro-3-[...]benzodithiazine-7-carboxylate | Antifungal | MIC: 12.5 μg/mL (vs. C. albicans) | |

| 2-[(4-Chlorophenyl)sulfonylamino]-N-(3,5-dimethylphenyl)acetamide | Antimicrobial | MIC: 18.75 μg/mL |

Actividad Biológica

2,3-Dihydro-1,4-benzodioxine-6-carbonyl chloride is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biochemical properties, mechanisms of action, and potential therapeutic applications, supported by data tables and relevant case studies.

Chemical Structure and Properties

The compound features a unique benzodioxine structure, characterized by a fused dioxane ring. Its carbonyl chloride functional group enhances its reactivity, making it a valuable intermediate in organic synthesis.

Biological Activity Overview

Research indicates that this compound exhibits various biological activities, including:

- Enzyme Inhibition : The compound has been studied for its potential to inhibit specific enzymes involved in metabolic pathways.

- Antihypertensive Effects : Analogous compounds have shown effectiveness as α- or β-blocking agents.

- Cytotoxicity : Preliminary studies suggest the compound may possess cytotoxic properties against certain cancer cell lines.

The biological activity of this compound is primarily mediated through its interactions with various biomolecules. Key mechanisms include:

- Enzyme Interaction : The compound can bind to enzymes, altering their activity and affecting metabolic pathways. For instance, it has been shown to interact with DNA repair enzymes, potentially influencing cellular repair processes.

- Cell Signaling Modulation : It may impact cell signaling pathways that regulate gene expression and cellular metabolism .

Case Studies and Research Findings

Several studies have investigated the biological effects of this compound:

- Enzyme Inhibitory Potential :

- Cytotoxic Effects on Cancer Cells :

-

Antihypertensive Properties :

- Investigation into related benzodioxane compounds revealed their effects as antihypertensive agents through β-blocking mechanisms. This suggests that this compound may have similar properties.

Table 1: Summary of Biological Activities

Q & A

Q. What are the standard synthetic protocols for preparing derivatives of 2,3-Dihydro-1,4-benzodioxine-6-carbonyl chloride?

The compound is typically synthesized via nucleophilic substitution reactions. For example, 2,3-dihydro-1,4-benzodioxin-6-amine reacts with sulfonyl chlorides (e.g., benzenesulfonyl or 4-methylbenzenesulfonyl chloride) under alkaline conditions (pH 9–10) using aqueous Na₂CO₃. This yields sulfonamide intermediates, which are further N-alkylated/arylated with alkyl/aryl halides in DMF using LiH as a base . Dynamic pH control is critical to avoid side reactions and ensure high yields.

Q. How are the synthesized derivatives characterized structurally?

Characterization relies on spectral techniques:

Q. What biological assays are commonly used to evaluate derivatives of this compound?

Standard assays include:

- Antibacterial activity via agar diffusion or microdilution against Gram-positive/negative strains.

- Enzyme inhibition (e.g., lipoxygenase, α-glucosidase, acetylcholinesterase) using spectrophotometric methods to measure IC₅₀ values .

Advanced Research Questions

Q. How can reaction conditions be optimized for N-alkylation of sulfonamide intermediates?

Optimization involves:

- Catalyst selection : LiH in DMF enhances reactivity compared to weaker bases.

- Solvent effects : Polar aprotic solvents (DMF, DMSO) improve solubility of intermediates.

- Temperature control : Reactions are typically conducted at room temperature to prevent decomposition.

- Substituent compatibility : Bulky aryl halides may require extended reaction times (8–12 hours) .

Q. What strategies address contradictory bioactivity data in derivatives with similar substituents?

Contradictions may arise from steric/electronic effects or assay variability. Solutions include:

- Dose-response curves to validate IC₅₀ reproducibility.

- Molecular docking studies to correlate substituent positions with enzyme active-site interactions.

- Comparative SAR analysis : For example, electron-withdrawing groups on the aryl ring enhance acetylcholinesterase inhibition, while bulky groups reduce antibacterial potency .

Q. How can computational methods enhance the design of enzyme inhibitors based on this scaffold?

- In silico screening : Virtual libraries of derivatives can be docked into target enzymes (e.g., α-glucosidase PDB 2ZE0) to predict binding affinities.

- MD simulations : Assess stability of ligand-enzyme complexes over time.

- QSAR models : Use Hammett constants or logP values to predict activity trends .

Data Contradiction Analysis

Q. Why do some N-alkyl derivatives show reduced enzyme inhibition despite increased lipophilicity?

Increased lipophilicity may improve membrane permeability but hinder solubility in aqueous assay buffers, leading to false-low activity. Testing derivatives in DMSO-water co-solvents (e.g., 5% DMSO) can resolve this discrepancy .

Methodological Considerations

Q. What precautions are necessary when handling this compound?

- Moisture sensitivity : Use anhydrous conditions to prevent hydrolysis of the carbonyl chloride group.

- Toxicity : While not a chlorinated dioxin, follow standard protocols for handling reactive acyl chlorides (e.g., PPE, fume hood) .

Synthetic Workflow Table

| Step | Reagents/Conditions | Key Intermediate | Purpose |

|---|---|---|---|

| 1 | 2,3-Dihydro-1,4-benzodioxin-6-amine + R-SO₂Cl (pH 9–10) | Sulfonamide | Introduce sulfonamide moiety |

| 2 | Alkyl/aryl halide + LiH/DMF | N-substituted sulfonamide | Enhance diversity and bioactivity |

| 3 | IR/NMR/CHN analysis | - | Confirm structural integrity |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.